Trimethyl(oxiran-2-yl)silane
Description
Significance of Organosilicon Epoxides as Synthetic Building Blocks
Organosilicon compounds, in general, are crucial as synthetic intermediates and valuable building blocks for creating a variety of organic molecules and materials. bohrium.comresearchgate.net Epoxides, specifically, are recognized as exceptionally versatile synthetic intermediates due to the strained three-membered ring, which is prone to ring-opening reactions. researchgate.netopen.ac.uk The combination of these two functionalities in organosilicon epoxides, also known as silyloxiranes, creates a powerful class of reagents in organic synthesis.
The significance of these building blocks stems from several key factors:
Enhanced Reactivity and Stability : The presence of a silyl (B83357) group, such as the trimethylsilyl (B98337) group, can stabilize adjacent charges that develop during ring-opening reactions. This stabilization enhances the efficiency of nucleophilic attacks on the epoxide ring.
Versatility in Synthesis : Silyloxiranes are employed in a wide array of chemical reactions. They serve as precursors for the synthesis of complex, biologically active molecules, and are used in the development of advanced materials, coatings, and adhesives. Their reactivity allows for the introduction of diverse functional groups in a controlled manner. open.ac.uk
Stereochemical Control : The ring-opening of epoxides can proceed with a high degree of stereospecificity, which is a critical aspect in the synthesis of chiral molecules like pharmaceuticals and natural products. open.ac.ukopen.ac.uk The silyl group can influence the regio- and stereoselectivity of these ring-opening reactions.
The utility of organosilicon compounds extends to their use in materials science and pharmaceuticals, highlighting their importance beyond traditional organic synthesis. bohrium.comresearchgate.netmdpi.com The development of new synthetic methods utilizing these building blocks continues to be an active area of research. researchgate.net
Historical Context and Evolution of Silyloxirane Chemistry
The field of organosilicon chemistry dates back to the 19th century, with significant growth in research and application, particularly after the 1940s. bohrium.comresearchgate.netsbfchem.com Initially, research was largely academic, but the discovery of new applications has led to a surge in interest from various industries. bohrium.comresearchgate.net
The chemistry of silylepoxides has become well-established within this broader field. open.ac.uk The evolution of silyloxirane chemistry has been marked by an expanding understanding of their reaction mechanisms, including electrophilic and nucleophilic ring-opening, deprotonation, and desilylation. open.ac.uk These reactions are valued for their ability to proceed in a stereospecific and regiospecific manner, making silylepoxides reliable starting points for a variety of useful syntheses. open.ac.uk The development of methods for the asymmetric epoxidation of olefins, pioneered by researchers like Sharpless, provided crucial tools for creating chiral epoxides, which are invaluable in asymmetric synthesis. open.ac.uk This progress has allowed for the synthesis of complex molecules with precise control over their three-dimensional structure.
Overview of Trimethyl(oxiran-2-yl)silane as a Key Organosilicon Synthon
This compound, also known as (trimethylsilyl)oxirane, is a quintessential example of an organosilicon epoxide. nih.gov It consists of a highly reactive oxirane ring directly bonded to a trimethylsilyl group. This structure makes it an exceptionally useful synthon—a building block used to introduce a specific molecular fragment—in organic synthesis.
The primary reactivity of this compound involves the ring-opening of the epoxide. This can be initiated by a wide range of nucleophiles. The silicon atom plays a crucial role by regioselectively directing the nucleophilic attack to the carbon atom alpha to the silicon, a phenomenon known as the beta-silicon effect, which stabilizes the developing positive charge in the transition state. researchgate.netresearchgate.net This controlled reactivity allows for the synthesis of a variety of functionalized organosilanes. For instance, acid-catalyzed reactions with nucleophiles like thiophenols, acetonitrile, and acetic acid lead to the formation of functionalized vinylsilanes. researchgate.net
Its utility is demonstrated in its application as a precursor for biologically active molecules and as an intermediate in the production of specialized polymers and materials. The unique combination of a reactive functional group and a stabilizing organosilicon moiety makes this compound a cornerstone synthon in the toolbox of modern synthetic chemists.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | nih.govsigmaaldrich.com |
| Molecular Formula | C₅H₁₂OSi | nih.gov |
| Molecular Weight | 116.23 g/mol | nih.gov |
| CAS Number | 16722-09-1 | nih.govsigmaaldrich.comchemicalbook.com |
| Physical Form | Liquid | sigmaaldrich.com |
| InChI Key | OANIPHLJXOOCID-UHFFFAOYSA-N | nih.govsigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trimethyl(oxiran-2-yl)silane | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OSi/c1-7(2,3)5-4-6-5/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANIPHLJXOOCID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16722-09-1 | |
| Record name | (Trimethylsilyl)oxirane | |
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| Record name | TRIMETHYLOXIRANYLSILANE | |
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| Record name | trimethyl(oxiran-2-yl)silane | |
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| Record name | (Trimethylsilyl)oxirane | |
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Advanced Synthetic Methodologies for Trimethyl Oxiran 2 Yl Silane and Its Derivatives
Stereoselective and Regioselective Epoxidation Strategies
The precise control of stereochemistry and regiochemistry is paramount in the synthesis of complex molecules. In the context of trimethyl(oxiran-2-yl)silane, this is primarily achieved through the epoxidation of the corresponding alkenylsilane precursor, trimethyl(vinyl)silane.
Transition Metal-Catalyzed Epoxidation of Alkenylsilanes
Transition metal catalysts have proven to be highly effective in mediating the epoxidation of alkenylsilanes, offering a pathway to a variety of silyloxiranes with high selectivity. mdpi.comrsc.org The choice of metal, ligand, and oxidant plays a crucial role in determining the outcome of the reaction. For instance, molybdenum and ruthenium complexes have been successfully employed as catalysts for the epoxidation of various olefins. The development of chiral ligands has further enabled the asymmetric epoxidation of vinylsilanes, leading to enantioenriched products.
The catalytic cycle typically involves the formation of a high-valent metal-oxo species, which then transfers an oxygen atom to the double bond of the alkenylsilane. The steric and electronic properties of the silyl (B83357) group can influence the regioselectivity of the epoxidation, particularly in cases of di- or polysubstituted alkenylsilanes.
| Catalyst System | Substrate | Oxidant | Solvent | Yield (%) | Stereoselectivity |
| Chiral Ketone/Oxone | 2,2-disubstituted vinylsilanes | Oxone | Not specified | High | High enantioselectivity |
| Molybdenum Complex | Alkenylsilane | Alkyl hydroperoxide | Not specified | Not specified | Not specified |
| Ruthenium Phthalocyanine | Alkenylsilane | Pyridine N-oxide | Not specified | Not specified | Not specified |
Ylide-Mediated Approaches to Silyloxiranes
Ylide-mediated reactions provide a powerful alternative to metal-catalyzed epoxidations for the synthesis of silyloxiranes. This approach typically involves the reaction of a sulfur or phosphorus ylide with a suitable carbonyl compound. In the context of this compound synthesis, this would involve the reaction of an α-silyl aldehyde or ketone with an appropriate ylide.
The Corey-Chaykovsky reaction, which employs a sulfonium (B1226848) ylide, is a well-established method for the synthesis of epoxides. The mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, followed by an intramolecular cyclization to form the oxirane ring and dimethyl sulfide (B99878) as a byproduct. The use of chiral sulfides can lead to the formation of enantioenriched epoxides.
Synthesis of Substituted this compound Derivatives
The functionalization of the this compound scaffold opens up a vast chemical space for the synthesis of novel and complex molecules. The introduction of various substituents can be achieved either by starting with a functionalized alkenylsilane or by post-synthetic modification of the oxirane ring.
Introduction of Alkyne Functionalities
The introduction of an alkyne moiety into the this compound structure can be achieved through several synthetic strategies. One common approach involves the use of alkynylsilanes as starting materials. organic-chemistry.orgresearchgate.net These can be synthesized through various methods, including the reaction of a terminal alkyne with a silylating agent in the presence of a base. orgsyn.org
Once the alkynylsilane is obtained, it can be subjected to epoxidation to yield the corresponding alkynyl-substituted silyloxirane. Alternatively, a silyl-substituted alkyne can be coupled with a suitable epoxide precursor. The resulting alkynyl-functionalized silyloxiranes are versatile building blocks that can undergo further transformations, such as click chemistry reactions or conversion to other functional groups. mdpi.com
Synthesis of Bis(trimethylsilyl)oxiranes
The synthesis of bis(trimethylsilyl)oxiranes can be approached by the epoxidation of bis(trimethylsilyl)acetylene (B126346). chemicalbook.comwikipedia.org This starting material is readily prepared by the reaction of acetylene (B1199291) with butyllithium (B86547) followed by the addition of trimethylsilyl (B98337) chloride. wikipedia.org The resulting bis(trimethylsilyl)acetylene can then be epoxidized using various oxidizing agents.
Another potential route involves the reaction of a zirconocene (B1252598) complex of bis(trimethylsilyl)acetylene with other substrates. nih.gov These complexes can act as a source of the reactive low-valent zirconocene species, which can then participate in coupling reactions to form more complex structures that could potentially be converted to the desired bis(trimethylsilyl)oxirane.
| Precursor | Reagents | Product |
| Acetylene | 1. Butyllithium, 2. Trimethylsilyl chloride | Bis(trimethylsilyl)acetylene |
| Bis(trimethylsilyl)acetylene | Epoxidizing agent | Bis(trimethylsilyl)oxirane |
Green Chemistry Principles in Silyloxirane Synthesis
The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact and enhance sustainability. researchgate.net In the context of silyloxirane synthesis, several green approaches can be considered.
The use of hydrogen peroxide as an oxidant in epoxidation reactions is a prime example of a green chemistry approach, as its only byproduct is water. nih.gov Catalytic systems that can effectively utilize hydrogen peroxide are therefore highly desirable. Furthermore, the development of solvent-free reaction conditions can significantly reduce waste generation. nih.gov
Electrochemical methods for epoxidation are also gaining attention as a green alternative. These methods can avoid the use of stoichiometric chemical oxidants and often proceed under mild conditions. The reaction of epoxides with carbon dioxide to form cyclic carbonates is another atom-economical process that aligns with green chemistry principles, as it utilizes a greenhouse gas as a C1 building block. recercat.catsemanticscholar.org The design of catalysts that are recyclable and based on earth-abundant, non-toxic metals is another important aspect of green chemistry in this field. rsc.org
Elucidation of Reaction Mechanisms and Reactivity Profiles of Trimethyl Oxiran 2 Yl Silane
Comprehensive Analysis of Oxirane Ring-Opening Reactions
The high ring strain of the epoxide in trimethyl(oxiran-2-yl)silane makes it a reactive electrophile, readily undergoing ring-opening reactions with a wide array of nucleophiles. rsc.org These reactions are fundamental to the synthetic utility of this compound, allowing for the introduction of diverse functional groups. rsc.orgresearchgate.net The regiochemical and stereochemical outcomes of these reactions are key considerations in their application. researchgate.net
Nucleophilic Ring Opening Mechanisms
The ring-opening of epoxides can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. For this compound, nucleophilic attack generally occurs via an SN2-type mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the simultaneous cleavage of a carbon-oxygen bond. masterorganicchemistry.com The direction of this attack is heavily influenced by the electronic and steric properties of the trimethylsilyl (B98337) group.
The regioselectivity of nucleophilic attack on this compound is a critical aspect of its reactivity. The trimethylsilyl group exerts a significant steric and electronic influence, generally directing nucleophiles to attack the carbon atom alpha to the silicon atom. researchgate.netnih.gov This preference is attributed to the steric bulk of the trimethylsilyl group hindering attack at the beta-position.
The stereochemistry of the ring-opening reaction is typically trans, consistent with an SN2 mechanism. This means that the nucleophile attacks from the side opposite to the epoxide oxygen, resulting in an inversion of configuration at the center of attack. researchgate.net
| Nucleophile | Regioselectivity | Stereochemistry |
| Various Nucleophiles | Predominantly α-attack | Trans (Inversion of stereochemistry) |
Carbon-based nucleophiles, such as Grignard reagents and enolates, are effective for the ring-opening of this compound, creating new carbon-carbon bonds.
Grignard Reagents: The reaction of this compound with Grignard reagents (RMgX) typically proceeds with the nucleophilic attack of the R group at the less sterically hindered carbon of the epoxide ring. masterorganicchemistry.com In the presence of copper salts, such as copper(I) iodide, the reaction can be directed to the carbon alpha to the silicon group. nih.govlookchem.com This reaction is a valuable method for the synthesis of β-hydroxy silanes. masterorganicchemistry.com
Enolates: Silyl (B83357) enol ethers, which are enolate equivalents, can react with epoxides in the presence of a Lewis acid or a fluoride (B91410) catalyst. researchgate.netpharmacy180.com This reaction provides a route to γ-hydroxy ketones or their silylated derivatives. The reaction of silyl ketene (B1206846) acetals with epoxides, catalyzed by tetrabutylammonium (B224687) fluoride, can directly yield γ-lactones. researchgate.net
| Carbon Nucleophile | Reagent/Catalyst | Product Type |
| Grignard Reagent (RMgX) | CuI (optional) | β-Hydroxy silane (B1218182) |
| Silyl Enol Ether | Lewis Acid / Fluoride | γ-Hydroxy ketone / silylated derivative |
| Silyl Ketene Acetal | Tetrabutylammonium fluoride | γ-Lactone |
Sulfur-based nucleophiles, such as thiols and sulfides, readily open the epoxide ring of this compound to form β-hydroxy sulfides. nih.gov These reactions are often carried out under basic or acidic conditions, or with the aid of a catalyst. nih.gov
Thiophenol: The reaction with thiophenol, often catalyzed by magnesium bromide-diethyl etherate, results in the regioselective attack of the thiophenolate at the carbon atom alpha to the silicon. researchgate.net This leads to the formation of a β-hydroxy sulfide (B99878). nih.gov
Sulfides: Lithium phenylsulfide has been shown to react with silyl-substituted epoxides to give regio- and stereodefined vinyl sulfides. researchgate.net This transformation proceeds through an initial α-ring opening followed by a Peterson elimination. The Corey-Chaykovsky reaction, which involves the reaction of sulfur ylides with carbonyls to form epoxides, provides a related context for sulfur's role in three-membered ring chemistry. organic-chemistry.org
| Sulfur Nucleophile | Catalyst/Conditions | Product |
| Thiophenol | MgBr₂·OEt₂ | β-Hydroxy sulfide |
| Lithium Phenylsulfide | - | Vinyl sulfide |
Nitrogen-containing nucleophiles, including amines and nitriles, are also capable of opening the epoxide ring of this compound, leading to the synthesis of valuable amino alcohols and other nitrogen-containing compounds. uni-muenchen.de
Amines: The aminolysis of epoxides is a well-established method for the synthesis of β-amino alcohols. researchgate.net The reaction of this compound with amines is expected to follow the general trend of nucleophilic attack at the less hindered carbon atom, resulting in the corresponding β-amino alcohol.
Nitriles: The reaction of epoxides with nitriles in the presence of a strong acid, such as in the Ritter reaction, can lead to the formation of 2-oxazolines. researchgate.net This reaction proceeds with inversion of stereochemistry, indicating a stereospecific process. researchgate.net For instance, the reaction of a related silyl epoxide with an excess of acetonitrile, catalyzed by boron trifluoride-diethylether, has been shown to produce a (1-trimethylsilylvinyl)amide. researchgate.net
| Nitrogen Nucleophile | Catalyst/Conditions | Product Type |
| Amines | - | β-Amino alcohol |
| Nitriles | Strong Acid (e.g., BF₃·OEt₂) | 2-Oxazoline or Vinyl amide |
The ring-opening of epoxides can also be achieved using hydride equivalents, such as in hydroboration and hydrosilylation reactions, to produce alcohols.
Hydroboration: The hydroboration of epoxides is not a direct ring-opening method. Instead, the hydroboration of vinylsilanes, which can be precursors to or derived from silyl epoxides, is a well-established process. thieme-connect.debris.ac.uk For example, the hydroboration of a vinylsilane followed by oxidation provides an alcohol.
Hydrosilylation: Hydrosilylation involves the addition of a silicon-hydride bond across a double bond or the ring-opening of an epoxide. harvard.edu The hydrosilylation of epoxides can be catalyzed by various transition metal complexes, such as those of platinum (e.g., Karstedt's catalyst), rhodium, and ruthenium. rsc.org This reaction can lead to the formation of silyl ethers, which can then be hydrolyzed to diols. wwu.edu For example, the reaction of allylic azides containing an epoxide moiety with dimethyl(phenyl)silane in the presence of Karstedt's catalyst results in hydrosilylation. rsc.org
| Reaction | Reagent/Catalyst | Product Type |
| Hydroboration (of related vinylsilanes) | Borane (e.g., HBcat, HBpin) | Alcohol (after oxidation) |
| Hydrosilylation | Silane (e.g., HSiR₃) / Transition Metal Catalyst | Silyl ether / Diol (after hydrolysis) |
Acid-Catalyzed Ring Opening Dynamics
The acid-catalyzed ring-opening of epoxides is a fundamental reaction in organic synthesis. In the case of this compound, the presence of the trimethylsilyl (TMS) group introduces significant regiochemical control. Under acidic conditions, the epoxide oxygen is first protonated, forming a good leaving group and activating the epoxide ring towards nucleophilic attack. libretexts.org The subsequent nucleophilic attack proceeds via a mechanism that has characteristics of both SN1 and SN2 pathways. libretexts.org
A key feature of the acid-catalyzed ring-opening of α,β-epoxyalkyltrimethylsilanes is the pronounced regioselectivity, with the nucleophile preferentially attacking the carbon atom alpha (α) to the silicon atom. psu.edursc.org This outcome is contrary to what might be expected based solely on steric hindrance, as the trimethylsilyl group is sterically demanding. psu.edu The reaction typically proceeds in a trans fashion, resulting in the formation of a 1,2-diol with a specific stereochemistry. libretexts.orgrsc.org
The regioselectivity is primarily governed by electronic factors. The silicon atom can stabilize a developing positive charge (a β-silyl effect) on the adjacent carbon atom during the transition state of the ring-opening. rsc.org This stabilization makes the α-carbon more electrophilic and thus the preferred site of nucleophilic attack. researchgate.net This electronic influence generally overrides the steric bulk of the trimethylsilyl group. psu.edu However, the degree of regioselectivity can be influenced by the nature of the nucleophile and the solvent. For instance, in the reaction of 1,2-epoxy-1-trimethylsilylcyclohexane with hydrogen chloride, while the major product results from attack at the α-carbon, a minor product from attack at the β-carbon is also observed, with the ratio depending on the solvent. rsc.org
The table below summarizes the regioselectivity observed in the acid-catalyzed ring-opening of a silyl-substituted epoxide with various nucleophiles.
| Nucleophile/Reagent | Product(s) | Regioselectivity (α-attack) | Reference |
| Thiophenols/MgBr₂·OEt₂ | (1-trimethylsilylvinyl)sulfides and (1-bromovinyl)silane | Regioselective | researchgate.net |
| Acetonitrile/BF₃·OEt₂ | (1-trimethylsilylvinyl)amide | Regioselective | researchgate.net |
| Acetic acid/Acetic anhydride/BF₃·OEt₂ | (1-trimethylsilylvinyl)acetate | Regioselective | researchgate.net |
| Hydrogen Chloride | trans-chlorohydrin (major) and regioisomeric trans-chlorohydrin (minor) | Predominantly α-attack | rsc.org |
Chemoenzymatic and Biocatalytic Ring Opening Approaches
Chemoenzymatic and biocatalytic methods offer green and highly selective alternatives to traditional chemical catalysis for the ring-opening of epoxides. mdpi.comnih.gov These approaches often utilize enzymes, such as lipases or epoxide hydrolases, to catalyze the reaction under mild conditions, frequently leading to high enantioselectivity. mdpi.comnih.govmdpi.com
For this compound and related epoxysilanes, enzymatic catalysis can provide access to chiral β-amino alcohols and diols, which are valuable building blocks in medicinal chemistry and organic synthesis. mdpi.com Lipases, for example, have been shown to catalyze the ring-opening of epoxides with amines to produce β-amino alcohols. mdpi.com While many studies focus on a range of epoxides, the principles are applicable to silylated epoxides. The enzyme's active site can enforce a specific orientation of the substrates, leading to high regioselectivity and enantioselectivity.
The use of immobilized enzymes in continuous-flow reactors represents a significant advancement in this area, allowing for efficient and sustainable synthesis. mdpi.com For instance, lipase (B570770) TL IM from Thermomyces lanuginosus has been effectively used for the synthesis of β-amino alcohols from epoxides and amines in a continuous-flow system. mdpi.com
Furthermore, epoxide hydrolases are enzymes that specialize in the hydrolysis of epoxides to form diols. nih.gov These enzymes can be used for the kinetic resolution of racemic epoxides, where one enantiomer is selectively hydrolyzed, leaving the other enantiomer in high enantiomeric purity. nih.gov This approach is valuable for the preparation of optically active epoxides and diols. The mechanism of these enzymes often involves a covalent catalytic step with an amino acid residue, such as aspartate, acting as a nucleophile. nih.gov
| Enzyme Type | Reaction | Potential Product(s) from this compound | Key Advantages | Reference(s) |
| Lipase | Ring-opening with amines | Chiral β-amino alcohols | Mild conditions, high selectivity | mdpi.commdpi.com |
| Epoxide Hydrolase | Hydrolysis | Chiral diols and remaining enantiopure epoxide | High enantioselectivity, kinetic resolution | nih.govnih.gov |
| Haloalcohol Dehalogenase | Ring-opening with alternative nucleophiles | Functionalized diols | Non-hydrolytic ring opening | nih.gov |
Mechanistic Role of the Trimethylsilyl Group
Electronic and Steric Effects on Reaction Pathways
The trimethylsilyl (TMS) group exerts a profound influence on the reactivity and regioselectivity of reactions involving this compound through a combination of electronic and steric effects. psu.edunih.gov
Electronic Effects: The dominant electronic effect of the silicon atom is its ability to stabilize a positive charge on an adjacent (β) carbon atom, a phenomenon known as the β-silicon effect or β-stabilization. rsc.org In the context of acid-catalyzed epoxide ring-opening, this effect weakens the Cα-O bond, making the α-carbon more susceptible to nucleophilic attack. rsc.org This electronic stabilization of the transition state leading to α-attack is often the controlling factor in determining the regioselectivity. psu.edursc.org Additionally, the electron-releasing nature of the TMS group can influence the reactivity of nearby functional groups. acs.org
Steric Effects: The trimethylsilyl group is sterically bulky. psu.edu This steric hindrance can, in some cases, direct an incoming nucleophile to the less hindered β-position of the oxirane ring. psu.edu The interplay between electronic and steric effects determines the ultimate reaction pathway. While the electronic α-directing effect of silicon is often dominant, the steric shielding effect of the TMS group can become significant, especially with bulky nucleophiles. psu.edu In such cases, a mixture of α- and β-addition products may be formed, or the reaction may be selective for the β-position if the steric repulsion outweighs the electronic stabilization. psu.edu
The following table summarizes the interplay of these effects in directing nucleophilic attack on α,β-epoxyalkyltrimethylsilanes.
| Effect | Influence on Ring Opening | Dominance | Reference(s) |
| Electronic (β-Silicon Effect) | Favors nucleophilic attack at the α-carbon by stabilizing the transition state. | Often dominant, especially with smaller nucleophiles. | psu.edursc.orgrsc.org |
| Steric (Bulk of TMS group) | Hinders nucleophilic attack at the α-carbon, potentially favoring attack at the β-carbon. | Can dominate with very bulky nucleophiles, leading to β-attack. | psu.edu |
Silicon-Mediated Eliminations (e.g., Peterson Olefination)
The Peterson olefination is a powerful synthetic method for the formation of alkenes from α-silyl carbanions and carbonyl compounds. organic-chemistry.orgwikipedia.orgorganicchemistrydata.org This reaction proceeds through a β-hydroxysilane intermediate, which can then undergo elimination to form an alkene. organicchemistrydata.org The ring-opening of this compound with a nucleophile can generate a β-hydroxysilane, which can then be subjected to Peterson elimination. organicchemistrydata.org
The stereochemical outcome of the Peterson olefination is dependent on the conditions used for the elimination step. wikipedia.orglscollege.ac.in
Acid-catalyzed elimination proceeds via an anti-elimination pathway. wikipedia.orglscollege.ac.in
Base-catalyzed elimination occurs through a syn-elimination pathway, often involving a pentacoordinate silicon intermediate. wikipedia.orglscollege.ac.in
This stereochemical dichotomy provides a valuable tool for controlling the geometry of the resulting alkene. wikipedia.org By isolating the diastereomeric β-hydroxysilane intermediates formed from the epoxide ring-opening, it is possible to selectively synthesize either the (E)- or (Z)-alkene. organic-chemistry.org In cases where the α-silyl carbon bears anion-stabilizing groups, the β-hydroxysilane intermediate can be unstable and eliminate in-situ. wikipedia.orglscollege.ac.in
The general scheme for a Peterson olefination starting from an epoxide is as follows:
Nucleophilic ring-opening of the epoxide to form a β-hydroxysilane.
Separation of the diastereomeric β-hydroxysilanes (if possible and desired).
Acid- or base-catalyzed elimination to yield the alkene.
Radical Reactions and Their Application
Generation and Reactivity of Silyl Radicals from Organosilanes
Silyl radicals are valuable intermediates in organic synthesis, enabling a variety of transformations such as reductions, hydrosilylations, and consecutive radical reactions. nih.govcore.ac.ukresearchgate.net These radicals can be generated from various organosilane precursors under mild conditions. chemrxiv.orgchinesechemsoc.org
Common methods for generating silyl radicals include:
Hydrogen-atom abstraction from hydrosilanes: This is a prevalent method, often initiated by peroxides or photoredox catalysts. nih.govchemrxiv.org
Reductive cleavage of chlorosilanes: Electrochemistry can be used to generate silyl radicals from readily available chlorosilanes through the reductive cleavage of the strong Si-Cl bond. nih.govchemrxiv.org
Reaction of silyl radicals with carbon monoxide: Silyl radicals can react with carbon monoxide to generate silyl acyl radicals, which are precursors to acylsilanes. chinesechemsoc.orgchinesechemsoc.org
Once generated, silyl radicals exhibit characteristic reactivity. They readily add to carbon-carbon double and triple bonds in a regioselective manner (anti-Markovnikov). core.ac.uk The resulting carbon-centered radical can then participate in further reactions, such as cyclization or hydrogen atom abstraction, to form the final product. researchgate.net
Tris(trimethylsilyl)silane (B43935), (TMS)₃SiH, is a particularly useful reagent in radical chemistry, often serving as a less toxic alternative to tributyltin hydride. core.ac.uk The silyl radicals generated from this reagent can mediate a wide range of radical chain reactions with high efficiency and selectivity. core.ac.uk
The reactivity of silyl radicals can be harnessed in various synthetic applications, including:
Radical reductions: The replacement of a functional group with a hydrogen atom. core.ac.uk
Hydrosilylation: The addition of a Si-H bond across a multiple bond. core.ac.uk
Consecutive radical reactions: Tandem reactions where a radical intermediate undergoes a series of transformations before termination. researchgate.net
| Precursor | Method of Generation | Resulting Radical | Key Applications | Reference(s) |
| Hydrosilanes (e.g., (TMS)₃SiH) | Hydrogen atom abstraction (peroxides, photoredox) | Silyl radical (e.g., (TMS)₃Si•) | Reductions, hydrosilylations, cyclizations | nih.govcore.ac.ukchemrxiv.org |
| Chlorosilanes | Electroreduction | Silyl radical | Alkene silylation reactions | nih.govchemrxiv.org |
| Hydrosilanes + CO | Reaction with CO after initial radical generation | Silyl acyl radical | Synthesis of acylsilanes | chinesechemsoc.orgchinesechemsoc.org |
This compound in Free Radical Processes
The involvement of organosilicon compounds in free radical reactions is a well-established field, with reagents like tris(trimethylsilyl)silane (TTMSS) being prominent as radical-based mediators. mdpi.combeilstein-journals.org While silyl enol ethers, which can be derived from silyloxiranes, are known to participate in a variety of radical reactions, the direct participation of this compound and related silylepoxides in free radical processes is a more nuanced area of study. sioc-journal.cn The presence of the silicon atom can influence the stability of adjacent radicals and the pathways of radical-mediated transformations.
Research has explored the use of silanes as co-initiators in the free-radical photopolymerization of various monomers. mdpi.com In the context of oxiranes, photoinitiation systems for cationic polymerization can be promoted by free radicals. researchgate.net For instance, acylsilanes have been utilized in visible light photoinitiation systems for the cationic polymerization of oxiranes like cyclohexene (B86901) oxide. researchgate.net In these systems, the photolysis of the acylsilane generates silyl and acyl radicals. These radicals can then be oxidized by an onium salt to produce cationic species that initiate the polymerization of the oxirane ring. researchgate.net
A proposed mechanism for such a free radical promoted cationic polymerization is detailed below:
Photoinitiation : An acylsilane, upon exposure to visible light, undergoes homolytic cleavage (α-cleavage) to produce a silyl radical and an acyl radical.
Oxidation : The generated silyl radical can be oxidized by an onium salt (e.g., diphenyliodonium (B167342) hexafluorophosphate) in an electron transfer reaction. This oxidation produces a highly reactive silylium (B1239981) cation.
Initiation : The silylium cation is capable of initiating the ring-opening polymerization of cyclic monomers like oxiranes. researchgate.net
While this demonstrates the role of silyl radicals in initiating oxirane polymerization, studies focusing specifically on the generation of radicals directly from the this compound backbone and their subsequent reactions are less common. However, the principles of radical generation from organosilanes via hydrogen abstraction or photolysis suggest that this compound could potentially serve as a precursor to radical species under specific conditions, influencing polymerization or cyclization reactions. mdpi.combeilstein-journals.org
Rearrangement Chemistry of Silyloxiranes
Silyloxiranes, including this compound, are versatile intermediates that undergo a variety of rearrangement reactions, often driven by the high affinity of silicon for oxygen and the relief of ring strain from the three-membered epoxide ring. These rearrangements can lead to the formation of valuable synthetic building blocks such as silyl enol ethers, acylsilanes, and other functionalized organosilanes. researchgate.netthieme-connect.denih.gov
σ-Migratory Rearrangements
A key rearrangement pathway for silyloxiranes involves the migration of the silyl group. This can occur through various mechanisms, including the notable Brook rearrangement, which typically involves the migration of a silicon atom from carbon to a nearby oxygen atom, forming a more stable Si-O bond. nih.gov
In the context of silyloxiranes, treatment with a Lewis acid or a nucleophile can induce a rearrangement to form silyl enol ethers or α-silylated carbonyl compounds. For example, the magnesium bromide-diethyl etherate-catalyzed ring-opening of a 2,2-bis(trimethylsilyl)oxirane with nucleophiles like thiophenols proceeds with regioselective attack at the carbon alpha to the silicon, leading to vinylsilane derivatives. researchgate.net This transformation implies a rearrangement process following the initial nucleophilic attack.
The conversion of silyloxiranes to silyl enol ethers is a synthetically useful transformation. Silyl enol ethers are important intermediates in organic synthesis, notably in reactions like the Mukaiyama aldol (B89426) addition. sioc-journal.cnwikipedia.org The rearrangement can be influenced by the substitution pattern on the oxirane ring and the reaction conditions.
Table 1: Examples of Rearrangement Reactions of Silyloxiranes
| Starting Material | Reagents/Conditions | Product(s) | Yield | Reference |
| 3-(Naphthalen-2-yl)-2,2-bis(trimethylsilyl)oxiran | Acetonitrile, BF₃·OEt₂ (cat.) | (1-Trimethylsilylvinyl)amide | - | researchgate.net |
| 3-(Naphthalen-2-yl)-2,2-bis(trimethylsilyl)oxiran | Acetic acid/Acetic anhydride, BF₃·OEt₂ (cat.) | (1-Trimethylsilylvinyl)acetate | - | researchgate.net |
| (2-Halooxiran-2-yl)(trimethyl)silanes | Lewis Acids | α-Haloacylsilanes | High | thieme-connect.de |
This table is interactive and can be sorted by clicking on the column headers.
Ring Expansion and Contraction Pathways
The strained three-membered ring of silyloxiranes makes them susceptible to both ring expansion and contraction reactions, depending on the substrate and reaction conditions. etsu.educhemistrysteps.com These reactions provide pathways to larger or smaller heterocyclic or carbocyclic systems.
Ring Expansion: Ring expansion of oxiranes can lead to the formation of larger rings, such as tetrahydrofurans. researchgate.net The configuration of the starting silyloxirane can dictate the reaction pathway. For instance, the reaction of lithiated epoxysilanes with boronic esters can lead to vinyl boronic esters or, through a mechanistic divergence, vinyl silane products. bris.ac.uk In some cases, the intermediate ylides formed from silyloxiranes can undergo a Stevens rearrangement to yield tetrahydrofurans. researchgate.net
Catalytic ring expansion of vinyl oxiranes using copper catalysts has been developed to produce dihydrofurans, showcasing a general strategy for expanding the oxirane ring. sigmaaldrich.cn While not specific to silyloxiranes, this highlights a potential transformation pathway.
Ring Contraction: Ring contraction reactions involve a decrease in ring size and are a method to increase molecular complexity. etsu.eduharvard.edu In the context of silyl-substituted heterocycles, fluoride-promoted desilylation can initiate a ring-contraction cascade. For example, electron-deficient 3-silyl-2H-chromenes undergo a ring-contraction reaction in the presence of cesium fluoride to afford 2-benzylbenzofurans. clockss.org This process involves the formation of an allene (B1206475) intermediate followed by intramolecular cyclization. A similar mechanism could be envisioned for appropriately substituted silyloxiranes, where the cleavage of the C-Si bond and ring-opening could lead to an intermediate that cyclizes to a smaller ring.
The Favorskii rearrangement is a classic example of a base-induced ring contraction of α-halo cycloalkanones, proceeding through a cyclopropanone (B1606653) intermediate. harvard.edu While not a direct reaction of silyloxiranes, the principles of rearrangement involving strained intermediates are relevant.
Stereochemical Control and Regioselectivity in Trimethyl Oxiran 2 Yl Silane Transformations
Diastereoselective and Enantioselective Transformations
Transformations involving trimethyl(oxiran-2-yl)silane can be conducted with high levels of diastereoselectivity and enantioselectivity, enabling the synthesis of stereochemically defined products. The inherent chirality of the substituted oxirane ring means that its reactions can be influenced to favor the formation of one stereoisomer over others.
Diastereoselectivity: The ring-opening of silyl (B83357) epoxides is often highly diastereoselective. thieme-connect.com For instance, the reduction of a cis-silyl epoxide with a hydride source or the acid-catalyzed methanolysis can lead to the formation of products with specific diastereomeric configurations. This stereocontrol is crucial in synthetic sequences where multiple chiral centers are being established. In one study, the reaction of a cis-silyl epoxide, trimethyl(3-tridecyloxiran-2-yl)silane, with an alcohol under acid catalysis proceeded with perfect regioselectivity and high diastereoselectivity to form the corresponding (R,R)/(S,S)-1-alkoxy-2-hydroxyalkylsilane. researchgate.net
Enantioselectivity: The enantioselective synthesis of chiral epoxides is a cornerstone of modern asymmetric catalysis. youtube.com Methods like the Sharpless asymmetric epoxidation are instrumental in producing enantiomerically enriched epoxy alcohols. mdpi.comlibretexts.org Specifically for silyl epoxides, the asymmetric epoxidation of the corresponding vinylsilanes is a key strategy. open.ac.uk While vinyltrimethylsilane (B1294299) itself can present challenges in achieving high enantiomeric excess (e.e.), the principles of asymmetric epoxidation have been successfully applied. open.ac.uk The development of chiral catalysts, such as those used in the Jacobsen-Katsuki epoxidation, provides another avenue for the enantioselective synthesis of epoxides, which are often highly reactive and can generate two adjacent stereocenters in a single step. youtube.com
The following table summarizes examples of stereoselective transformations.
| Reaction Type | Substrate | Reagent/Catalyst | Product | Stereoselectivity |
| Asymmetric Epoxidation | Vinyltrimethylsilane | m-CPBA | This compound | Racemic |
| Sharpless Epoxidation | Allylic Alcohols | Ti(OiPr)₄, DET, t-BuOOH | Chiral Epoxy Alcohols | High e.e. (e.g., 98%) libretexts.org |
| Epoxide Ring Opening | cis-Trimethyl(3-tridecyloxiran-2-yl)silane | Methanol, BF₃·OEt₂ | (R,R)-1-methoxy-1-(trimethylsilyl)hexadecan-2-ol | High diastereoselectivity researchgate.net |
This table is generated based on data from cited sources and illustrates the principles of stereoselective reactions.
Origin of Regioselectivity in Ring-Opening Reactions
A defining feature of this compound chemistry is the high regioselectivity observed in its ring-opening reactions. Nucleophiles predominantly attack the carbon atom alpha (α) to the silicon atom (the C2 position). researchgate.netresearchgate.net This regioselectivity is a consequence of both steric and electronic effects imparted by the trimethylsilyl (B98337) [(CH₃)₃Si-] group.
Steric Effects: The bulky trimethylsilyl group sterically hinders the adjacent β-carbon (C3), making the α-carbon the more accessible site for nucleophilic attack. This is a common controlling factor in the ring-opening of substituted epoxides, where attack occurs at the less hindered carbon.
Electronic Effects: The silicon atom exerts a significant electronic influence. It can stabilize a partial positive charge (a carbocation-like character) on the adjacent α-carbon in the transition state of the ring-opening reaction. This stabilization lowers the activation energy for nucleophilic attack at the α-position. Furthermore, the trimethylsilyl group is known to facilitate the rearrangement of α,β-epoxysilanes. researchgate.net
The interplay of these effects ensures that reactions are highly predictable. For example, the acid-catalyzed ring-opening of 3-(naphthalen-2-yl)-2,2-bis(trimethylsilyl)oxirane with various nucleophiles, such as thiophenols, proceeds with exclusive attack at the α-carbon. researchgate.net Similarly, the reaction of this compound with nucleophiles like amines or Grignard reagents is directed to the α-position. This reliable regioselectivity makes this compound a valuable precursor for the synthesis of β-hydroxy silanes and other functionalized organosilanes.
| Nucleophile | Catalyst/Conditions | Site of Attack | Product Type |
| Thiophenols | MgBr₂·OEt₂ | α-carbon | β-Hydroxy-α-silyl sulfide (B99878) researchgate.net |
| Amines | N/A | α-carbon | β-Amino-α-silyl alcohol |
| Grignard Reagents | N/A | α-carbon | β-Hydroxy-α-silyl alkane |
| Alcohols (Methanol) | BF₃·OEt₂ | α-carbon | β-Alkoxy-α-silyl alcohol researchgate.net |
| Lithium Aluminium Hydride | N/A | α-carbon (or β) | β-Hydroxy silane (B1218182) (attack at less substituted carbon) researchgate.net |
This table summarizes the regiochemical outcomes of ring-opening reactions based on data from cited sources.
Preservation and Inversion of Configuration During Reactions
The stereochemical outcome at the chiral center of this compound during a reaction is critical and is typically governed by the reaction mechanism. For nucleophilic substitution reactions on the epoxide ring, the configuration can either be inverted or preserved.
Most nucleophilic ring-opening reactions of epoxides proceed via an Sₙ2 (substitution nucleophilic bimolecular) mechanism. libretexts.org This mechanism involves a backside attack by the nucleophile on the carbon atom, which simultaneously displaces the oxygen atom of the ring. libretexts.orgcore.ac.uk This concerted process forces the stereocenter to "flip" its three-dimensional arrangement, leading to an inversion of configuration . libretexts.orgiitk.ac.inaskfilo.com Therefore, if a reaction starts with an (R)-enantiomer of this compound, the resulting product from an Sₙ2 ring-opening will have an (S)-configuration at the corresponding carbon, and vice versa.
Challenges and Advances in Chiral Silyloxirane Synthesis and Application
The synthesis of enantiomerically pure chiral compounds is a significant challenge in organic chemistry. libretexts.org For this compound, the primary challenge lies in the enantioselective epoxidation of its precursor, vinyltrimethylsilane.
Challenges:
Achieving High Enantioselectivity: While methods for asymmetric epoxidation are well-established for allylic alcohols (e.g., Sharpless epoxidation), achieving high enantioselectivity for unfunctionalized alkenes like vinyltrimethylsilane is more difficult. open.ac.uk The trimethylsilyl group can influence the reaction's stereochemical outcome in ways that are not always predictable, sometimes leading to lower enantiomeric excesses compared to other substrates. open.ac.uk
Scalability and Cost: Chiral catalysts and auxiliaries can be expensive, and scaling up enantioselective reactions for industrial production while maintaining high selectivity and yield can be a significant hurdle. nih.gov
Advances:
Catalytic Asymmetric Epoxidation: The development of powerful catalytic systems has been a major advance. The Sharpless, Jacobsen-Katsuki, and Shi epoxidations are examples of methods that can provide access to chiral epoxides with high enantiopurity. youtube.commdpi.comlibretexts.org These methods often rely on chiral ligands complexed to a metal center (e.g., titanium, manganese) or on chiral organic catalysts to create an asymmetric environment that directs the oxidant to one face of the double bond.
Synthesis from Chiral Precursors: An alternative approach is to synthesize the silyloxirane from an already chiral starting material. For example, enantiopure diols can be converted into chiral epoxides. mdpi.com
Kinetic Resolution: In cases where an enantioselective synthesis is not efficient, kinetic resolution can be employed. This involves reacting a racemic mixture of the epoxide with a chiral reagent or catalyst that reacts faster with one enantiomer, leaving the other enantiomer unreacted and thus enriched. youtube.com
The successful synthesis of enantiopure this compound and related silyloxiranes opens the door to their use in the total synthesis of complex natural products and pharmaceuticals, where precise control of stereochemistry is paramount. mdpi.comrug.nlgla.ac.uk
Catalytic Methodologies in Trimethyl Oxiran 2 Yl Silane Chemistry
Lewis Acid Catalysis in Oxirane Activation
Lewis acids play a crucial role in activating the oxirane ring of trimethyl(oxiran-2-yl)silane towards nucleophilic attack. researchgate.netcore.ac.uk By coordinating to the oxygen atom of the epoxide, Lewis acids enhance the electrophilicity of the ring carbons, facilitating ring-opening reactions. core.ac.uk This activation strategy is fundamental for a range of transformations, including rearrangements and additions of nucleophiles. core.ac.uk
The general mechanism involves the coordination of the Lewis acid (e.g., BF₃·OEt₂) to the epoxide oxygen, which polarizes the C-O bonds and makes the carbon atoms more susceptible to nucleophilic attack. researchgate.netcore.ac.uk This can lead to either a concerted process, where bond-breaking and bond-making occur simultaneously, or the formation of a transient carbocation intermediate. core.ac.uk The presence of the trimethylsilyl (B98337) group can influence the regioselectivity of the ring-opening by stabilizing a positive charge on the adjacent carbon atom (the α-carbon).
Table 1: Examples of Lewis Acids in Epoxide Activation
| Lewis Acid | Role | Reference |
| Boron trifluoride etherate (BF₃·OEt₂) | Catalyzes ring-opening and rearrangement reactions. researchgate.netcore.ac.uk | researchgate.netcore.ac.uk |
| Magnesium bromide (MgBr₂) | Promotes regioselective ring-opening with nucleophiles. researchgate.net | researchgate.net |
| Trimethylsilyl triflate (TMSOTf) | A silyl-based Lewis acid that can catalyze epoxide opening. nih.gov | nih.gov |
This table is generated based on available research findings and is not exhaustive.
Transition Metal Catalysis for Functional Group Interconversions
Transition metal catalysis offers a powerful toolkit for manipulating the structure of this compound, enabling a variety of functional group interconversions. These methods are prized for their high efficiency, selectivity, and functional group tolerance. mdpi.comsioc-journal.cn
Cross-Coupling Reactions Utilizing Silicon-Carbon Bonds
The silicon-carbon bond in this compound and its derivatives can be activated for cross-coupling reactions, a cornerstone of modern organic synthesis for forming new carbon-carbon bonds. mdpi.com Palladium and copper-based catalytic systems are often used to facilitate these transformations. worktribe.comacs.org These reactions allow for the coupling of the organosilane fragment with various organic halides or triflates, providing access to more complex molecular architectures. worktribe.comacs.org The choice of catalyst and ligands is crucial for achieving high yields and selectivities in these processes. nih.gov
Regioselective Ring-Opening Catalysis
Transition metal catalysts can provide exquisite control over the regioselectivity of the ring-opening of this compound. rsc.org Unlike Lewis acid catalysis, which often favors attack at the more substituted carbon, transition metal catalysts can direct nucleophiles to the less hindered carbon atom. rsc.orgnih.gov This complementary regioselectivity is highly valuable in synthetic planning. For example, cobalt and nickel-based systems have been developed for the regioselective cross-electrophile coupling of epoxides with aryl halides. nih.gov
Table 2: Transition Metal Catalysts in this compound Chemistry
| Catalyst System | Reaction Type | Key Feature | Reference |
| Platinum (Karstedt's catalyst) | Hydrosilylation | Efficient for adding Si-H across C=C bonds. | rsc.org |
| Palladium/Ligand | Cross-Coupling | Forms C-C bonds by coupling with organic halides. | acs.org |
| Copper/Ligand | Cross-Coupling | Alternative to palladium for certain C-C bond formations. worktribe.com | worktribe.com |
| Cobalt/Nickel | Regioselective Ring-Opening | Directs nucleophilic attack to the less hindered carbon of the epoxide. nih.gov | nih.gov |
This table summarizes representative catalyst systems and their applications.
Organocatalytic Activation and Enantioselective Transformations
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy for activating this compound and achieving enantioselective transformations. organic-chemistry.org This approach avoids the use of often toxic and expensive metals. organic-chemistry.org Chiral organocatalysts, such as proline derivatives and cinchona alkaloids, can create a chiral environment around the substrate, leading to the preferential formation of one enantiomer of the product. caltech.edumdpi.com
For instance, enantioselective α-functionalization of aldehydes and ketones can lead to chiral epoxides. caltech.edu The development of organocatalytic methods for the synthesis of chiral terminal epoxides from aliphatic aldehydes has been described, achieving good yields and excellent selectivities. caltech.edu These methods often rely on the formation of transient iminium or enamine intermediates. caltech.edu
Photoredox Catalysis and Light-Mediated Reactions
Visible-light photoredox catalysis has become a rapidly growing field in organic synthesis, offering mild and environmentally friendly conditions for a variety of transformations. ethz.ch This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes with organic substrates, leading to the formation of radical intermediates. ethz.chrsc.org
In the context of this compound chemistry, photoredox catalysis can be employed for various reactions, including the generation of radicals for addition reactions and the functionalization of C-H bonds. epfl.chsemanticscholar.org For example, the combination of photoredox catalysis with zirconocene (B1252598) has been shown to enable the regioselective ring-opening of epoxides through a radical mechanism. thieme-connect.de This method provides access to less stable alkyl radicals, a transformation that is often challenging to achieve with traditional methods. thieme-connect.de
Table 3: Comparison of Catalytic Methodologies
| Catalytic Method | Activator | Key Intermediate | Primary Application |
| Lewis Acid Catalysis | Lewis Acid (e.g., BF₃) | Carbocation-like | Ring-opening and rearrangement |
| Transition Metal Catalysis | Transition Metal Complex (e.g., Pd, Co) | Organometallic species | Cross-coupling, regioselective ring-opening |
| Organocatalysis | Small Organic Molecule (e.g., Proline) | Iminium/Enamine ion | Enantioselective transformations |
| Photoredox Catalysis | Photocatalyst + Light | Radical species | Radical-based functionalization |
This table provides a simplified overview of the different catalytic approaches.
Computational Chemistry and Advanced Spectroscopic Characterization of Trimethyl Oxiran 2 Yl Silane
The intricate reactivity and structural features of trimethyl(oxiran-2-yl)silane necessitate the use of sophisticated analytical and computational methods for a comprehensive understanding. Quantum chemical calculations provide deep insights into reaction mechanisms and energetics, while advanced spectroscopic techniques offer powerful tools for structural elucidation and the real-time monitoring of chemical transformations.
Applications of Trimethyl Oxiran 2 Yl Silane in Advanced Materials Science and Complex Chemical Synthesis
Precursors for Polymer and Copolymer Architectures
Trimethyl(oxiran-2-yl)silane is a bifunctional molecule, possessing both a reactive epoxy (oxirane) ring and a stable trimethylsilyl (B98337) group. This unique structure makes it an invaluable precursor for the development of novel polymers and copolymers with tailored properties. Its dual nature allows for its integration into both organic and inorganic polymer systems, paving the way for advanced material designs.
Ring-Opening Polymerization for Epoxy Resins and Silicone Polymers
The strained three-membered oxirane ring of this compound is highly susceptible to ring-opening polymerization (ROP), a process that forms the basis for many epoxy and silicone polymer systems. acs.org This reaction can be initiated by either cationic or anionic catalysts, leading to the formation of polyether backbones. acs.org
In the context of epoxy resins , the oxirane ring can polymerize with other epoxy monomers or react with curing agents like amines. The presence of the trimethylsilyl group can modify the properties of the resulting resin, potentially enhancing thermal stability, lowering surface energy, and improving hydrophobicity. While compounds like (3-glycidoxypropyl)trimethoxysilane (GPTMS) are commonly used to bridge organic and inorganic phases in resins, this compound serves as a model for understanding how silyl (B83357) groups influence polymerization and final material characteristics. cnrs.fr
For silicone polymers , the utility of this compound is significant. The ROP of cyclic siloxanes is a fundamental method for producing polydimethylsiloxane (B3030410) (PDMS) and other silicone-based materials. mdpi.comgoogle.com this compound can be incorporated into these systems, introducing reactive epoxy functionalities along the polysiloxane chain. These epoxy groups can then be used for subsequent cross-linking reactions or for grafting other molecules, creating functionalized silicones for a variety of specialized applications.
| Feature | Description | Relevance of this compound |
|---|---|---|
| Reaction Type | Chain-growth or step-growth polymerization initiated by the opening of the epoxy ring. acs.org | The oxirane ring readily undergoes ROP. |
| Initiators | Cationic (e.g., Boron trifluoride complexes) or Anionic (e.g., imidazoles, tertiary amines). acs.org | Compatible with standard epoxy polymerization initiators. |
| Resulting Polymer Backbone | Polyether chains. | Forms a polyether structure with pendant trimethylsilyl groups. |
| Application in Silicones | Incorporation into polysiloxane chains to add functional groups. mdpi.com | Introduces reactive epoxy sites for cross-linking or further functionalization. |
Hybrid Organic-Inorganic Materials and Networks
Hybrid organic-inorganic materials are composites that combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability) at the molecular level. researchgate.net this compound is an exemplary precursor for these materials due to its distinct organic (epoxy) and inorganic (silyl) moieties. google.com
The synthesis of these hybrid networks often involves a sol-gel process. The organic part, derived from the ring-opening of the epoxy group, forms a polymer matrix. Simultaneously or sequentially, the inorganic component can form a network. In the case of this compound, the trimethylsilyl group can be incorporated into a silica (B1680970) (Si-O-Si) network, often alongside other silicon alkoxide precursors like tetraethyl orthosilicate (B98303) (TEOS). cnrs.frcsic.es This creates a robust, covalently linked network where the organic and inorganic phases are intimately connected, preventing the phase separation common in simple blends. csic.es Such materials find applications in fields requiring functional coatings, advanced catalysts, and membranes. researchgate.netrsc.org
Functionalization of Polymer Surfaces and Interfaces
Modifying the surface properties of polymers is crucial for applications in adhesion, biocompatibility, and microelectronics. researchgate.net this compound provides a versatile tool for surface functionalization through wet chemical methods. The highly reactive epoxy ring can readily react with nucleophilic functional groups present on a polymer's surface, such as hydroxyl (-OH) or amine (-NH2) groups.
This reaction results in the covalent attachment of the this compound molecule to the polymer surface, effectively creating a new surface layer terminated with trimethylsilyl groups. This modification can significantly alter the surface energy, leading to changes in wettability (hydrophobicity) and adhesion. For example, silylation is a common strategy to render surfaces more hydrophobic. Patent literature describes similar processes using related epoxy-functional silanes to functionalize surfaces for various technological applications. google.com
Role in the Synthesis of Complex Organic Molecules
Beyond polymer science, this compound is a valuable intermediate in multi-step organic synthesis, enabling the construction of complex molecular architectures with high degrees of control.
Intermediates in the Synthesis of Bioactive Compounds
The introduction of silicon into organic molecules can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and bond geometry, which in turn can enhance their biological activity. researchgate.net this compound serves as a key building block for creating such organosilicon compounds. researchgate.net
The strained epoxy ring is a site of high reactivity, allowing for regioselective and stereoselective opening by a wide range of nucleophiles. This reaction installs a hydroxyl group on one carbon and the nucleophile on the adjacent carbon, all while incorporating the trimethylsilyl moiety into the target molecule. This strategy is employed in medicinal chemistry to generate novel compounds for pharmacological screening. The use of silylated building blocks like (2-Halogeno-5-pyridyl)dimethyl(oxiran-2-ylmethyl)silanes highlights the importance of this class of intermediates in the synthesis of potential silicon-containing drugs. researchgate.net Methodologies such as Atom Transfer Radical Reactions (ATRR) are also being developed for the efficient synthesis of bioactive compounds from functionalized precursors. ffhdj.com
| Research Area | Key Finding | Significance | Reference |
|---|---|---|---|
| Bioactive Organosilicon Molecules | Silylation of small molecules can enhance biological activity and improve pharmacological profiles. | The compound is a precursor for introducing silicon into potential drug candidates. | researchgate.net |
| Synthetic Building Blocks | Silylated epoxides like (2-Halogeno-5-pyridyl)dimethyl(oxiran-2-ylmethyl)silanes are potential building blocks for new drugs. | Demonstrates the utility of the this compound structural motif in medicinal chemistry. | researchgate.net |
| Chemical Reactivity | The epoxy ring is a versatile functional group that can be opened by various nucleophiles. | Enables the controlled and predictable incorporation of the silylated fragment into larger molecules. | chemicalbook.com |
Modular Synthesis of Natural Product Analogues (e.g., Plasmalogens)
Modular synthesis involves the assembly of complex molecules from discrete, interchangeable building blocks. This approach is powerful for creating libraries of natural product analogues to probe biological function and develop new therapeutic agents. This compound is an ideal three-carbon modular unit for such syntheses.
Its utility lies in the differential reactivity of its functional groups. The epoxide can be opened selectively, allowing for the introduction of various substituents. The trimethylsilyl group can be carried through several synthetic steps to influence the properties of the final product or it can be chemically transformed or removed at a later stage. This modularity allows chemists to systematically construct analogues of complex natural products, such as plasmalogens, by varying the building blocks attached to the silylated three-carbon core. This systematic variation is crucial for establishing structure-activity relationships (SAR) and optimizing the properties of the synthesized analogues.
Development of Novel Functional Materials
The unique bifunctional nature of this compound, possessing both a reactive epoxide ring and a hydrolyzable trimethylsilyl group, makes it a valuable precursor in the synthesis of advanced functional materials. The trimethylsilyl group allows for grafting onto silica and other hydroxyl-rich surfaces, while the epoxide ring can be opened through various reactions to introduce a wide array of functional groups. This versatility is leveraged in creating materials with tailored properties for specific, high-performance applications.
Adsorbents and Scavengers for Environmental Applications
The escalating issue of heavy metal contamination in water sources necessitates the development of efficient and selective adsorbents. rsc.orgmdpi.com this compound serves as a critical building block for creating such materials by enabling the functionalization of solid supports like mesoporous silica. pjoes.comresearchgate.net The general strategy involves grafting the silane (B1218182) onto the support material, followed by the ring-opening of the epoxide group to introduce ligands capable of chelating with heavy metal ions.
The surface of materials like silica gel is characterized by siloxane and silanol (B1196071) functional groups, which can be modified by silane coupling agents. researchgate.net The epoxide ring of this compound is particularly useful as it can be readily opened by various nucleophiles to introduce functional groups containing nitrogen, oxygen, or sulfur atoms, which are known to have a strong affinity for heavy metal ions. mdpi.com For instance, reaction with amines can produce amino alcohol functionalities, while reaction with thiols can introduce sulfur-containing groups. osti.gov These functional groups act as active sites that selectively bind with pollutants like lead (Pb), copper (Cu), mercury (Hg), and cadmium (Cd). osti.gov
Research into functionalized adsorbents has demonstrated high removal efficiencies for various heavy metals. While studies may utilize different but structurally related epoxy silanes, the principles of surface functionalization and metal ion chelation are directly applicable. The performance of these materials is typically evaluated based on their maximum adsorption capacity (q_max), which indicates the mass of pollutant adsorbed per unit mass of the adsorbent.
Table 1: Performance of Functionalized Adsorbents for Heavy Metal Removal
| Adsorbent Type | Target Metal Ion | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |
|---|---|---|---|---|
| Polymer Adsorbent (TOC) | Pb(II) | 122.7 | 4 | mdpi.com |
| Polymer Adsorbent (TOC) | Cu(II) | 95.9 | 6 | mdpi.com |
| Hydrogel (PEGDA-SMP) | Pb(II) | 263.158 | 5 | nih.gov |
| Hydrogel (PEGDA-SMP) | Ag(I) | 227.27 | 5 | nih.gov |
| Hydrogel (PEGDA-SMP) | Zn(II) | 117.647 | 5 | nih.gov |
| Hydrogel (PEGDA-SMP) | Ni(II) | 102.041 | 5 | nih.gov |
| Hydrogel (PEGDA-SMP) | Cu(II) | 99.010 | 5 | nih.gov |
| Thiol-Functionalized Silica Gel | Hg(II) | High Affinity | 4 | osti.gov |
| Thiol-Functionalized Silica Gel | As(V) | High Affinity | 4 | osti.gov |
The data highlights that the adsorption capacity is heavily influenced by the type of functional group, the structure of the adsorbent, and the pH of the solution. nih.gov The development of these adsorbents is a significant step toward mitigating the environmental impact of heavy metal pollution. rsc.org
Functional Coatings and Surface Modifiers
A major application is in the creation of anti-fouling and foul-release marine coatings. cnr.it Biofouling, the accumulation of marine organisms on submerged surfaces, is a significant problem for the shipping industry, leading to increased fuel consumption and maintenance costs. cnr.it Low-surface-energy coatings, often based on silicone, prevent the firm attachment of marine organisms. mdpi.com Epoxy-functionalized silanes can be incorporated into these coating formulations. For example, they can be used in sol-gel processes to create hybrid organic-inorganic coatings. cnr.it In such systems, the silane cross-links with other precursors, and the epoxide group can be used to tailor the surface properties of the final coating. cnr.it
Research has shown that coatings formulated with epoxy silanes, in combination with fluoro-silanes, can create stable, non-toxic, foul-release surfaces. cnr.it The epoxide group can react with amine-functional silanes during the curing process to form a cross-linked polymer network. cnr.it This approach allows for the creation of coatings with specific surface characteristics, such as hydrophobicity or amphiphilicity, which are crucial for deterring microbial settlement. evonik.comcnr.it
Furthermore, the hydrophilic properties of epoxy silanes can be exploited. evonik.com When applied to mineral materials, they can enhance the dispersibility of the material in polar solvents like water, a beneficial property in the formulation of waterborne coatings. evonik.com This versatility allows for the precise tuning of surface effects, from water-repellent (hydrophobic) to water-attracting (hydrophilic), depending on the specific requirements of the application. evonik.com
Table 2: Applications of Epoxy-Functionalized Silanes in Coatings
| Coating Type | Function of Epoxy Silane | Key Benefit | Reference |
|---|---|---|---|
| Anti-Fouling/Foul-Release | Cross-linker in sol-gel synthesis; provides reaction site for functional groups. | Creates a stable, non-toxic surface that deters microbial adhesion. | cnr.it |
| Protective Coatings | Adhesion promoter (coupling agent) between substrate and coating. | Improves durability and resistance to chemical and mechanical loads. | evonik.com |
| Surface Modification | Creates a hydrophilic surface on mineral substrates. | Enhances dispersibility in polar solvents and polymers. | evonik.com |
| Epoxy Resin Composites | Serves as a bridging unit, linking silica fillers to the epoxy matrix. | Improves mechanical properties, thermal resistance, and flame resistance. | cnrs.fr |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Lead |
| Copper |
| Mercury |
| Cadmium |
| Silver |
| Zinc |
| Nickel |
| Arsenic |
| 3-Glycidyloxypropyltrimethoxysilane |
| 3-aminopropyltriethoxysilane |
| 3,3,3-trifluoropropyl-trimethoxysilane |
| glycidyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononylether |
Future Research Directions and Emerging Trends
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing, offering improved safety, efficiency, and scalability. For Trimethyl(oxiran-2-yl)silane, this integration is a key area of future research.
Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for managing the often exothermic ring-opening reactions of epoxides. The use of packed-bed reactors with immobilized catalysts could streamline the synthesis and subsequent transformations of silyloxiranes, facilitating catalyst recycling and simplifying product purification. beilstein-journals.org Automated synthesis platforms, which leverage robotics and artificial intelligence, can accelerate the discovery of new reactions and the optimization of existing processes. youtube.comnih.gov By systematically varying reactants, catalysts, and conditions in a high-throughput manner, these systems can rapidly map the reactivity of this compound with diverse substrates. youtube.com This approach can dramatically reduce the time required to develop novel derivatives for various applications. beilstein-journals.orgsciforum.net
Table 1: Comparison of Batch vs. Flow Synthesis for Silyloxirane Reactions
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Heat Transfer | Limited by vessel surface area; potential for thermal runaways. | High surface-area-to-volume ratio; superior heat exchange and safety. |
| Mass Transfer | Often limited by stirring efficiency. | Enhanced due to small channel dimensions and efficient mixing. |
| Scalability | Complex and non-linear; requires re-optimization. | Straightforward by operating the system for longer durations ("scaling out"). |
| Safety | Large volumes of hazardous materials handled at once. | Small reaction volumes at any given time minimize risk. |
| Process Control | Difficult to precisely control temperature and concentration gradients. | Precise, real-time control over all reaction parameters. |
Sustainable Synthesis and Biorenewable Feedstocks
In line with the principles of green chemistry, future research will increasingly focus on the sustainable synthesis of this compound. This involves exploring pathways that utilize renewable resources and minimize environmental impact. Lignocellulosic biomass, an abundant and non-food-competing resource, is a promising starting point. rug.nlscispace.com
Biomass can be converted into platform molecules, such as bio-ethanol or furan (B31954) derivatives, which can serve as precursors for the synthesis of the oxirane or silane (B1218182) components. researchgate.netepa.gov For instance, developing catalytic routes from bio-derived alcohols to the olefin precursors needed for epoxidation is a key research target. Furthermore, the development of enzymatic or chemo-enzymatic processes for the synthesis of silyloxiranes could offer high selectivity under mild conditions, reducing energy consumption and waste generation.
Table 2: Potential Biorenewable Feedstocks for Silyloxirane Precursors
| Biorenewable Feedstock | Derived Platform Chemical | Potential Application in Synthesis |
|---|---|---|
| Corn Stover / Sugarcane Bagasse | Bio-ethanol, Ethylene | Source for the ethylenic precursor prior to epoxidation. researchgate.net |
| Woody Biomass | Glycerol | Can be converted to allyl alcohol, a precursor for glycidol (B123203) and related epoxides. |
| Vegetable Oils | Fatty Acids | Source of long-chain olefins for conversion to functionalized epoxides. |
| Algae | Lipids, Hydrocarbons | A potential future source for various organic building blocks. |
Development of Next-Generation Silyloxirane-Based Reagents and Catalysts
The reactivity of this compound makes it an excellent scaffold for the development of novel reagents and catalysts. Future work will explore the synthesis of more complex silyloxiranes with tailored functional groups to act as specialized building blocks in organic synthesis.
A significant area of development is in catalysis. The silicon atom can be used as an anchor to immobilize the molecule onto supports like silica (B1680970), graphene oxide, or polymers. mdpi.comresearchgate.net By subsequently functionalizing the epoxide ring, it is possible to create heterogeneous catalysts where the active site is precisely positioned. For example, ring-opening with an amine-containing moiety could yield an amino alcohol ligand capable of chelating metals, leading to recyclable, site-isolated metal catalysts for asymmetric synthesis. researchgate.net Organocatalysis is another promising avenue, where silyloxirane-derived structures, such as chiral amino alcohols or phosphines, could be developed as highly effective metal-free catalysts. acs.org
Interdisciplinary Applications in Nanotechnology and Optoelectronics
The convergence of organic chemistry with materials science opens up new frontiers for this compound in nanotechnology and optoelectronics. Its dual functionality is ideal for the surface modification of nanomaterials. The silane group can form robust covalent bonds with hydroxyl-rich surfaces like silica, glass, and metal oxides, while the reactive oxirane ring provides a handle for attaching a wide array of functional molecules, including dyes, polymers, or biomolecules.
This capability is crucial for:
Creating functional nanoparticles: Modifying silica or quantum dot nanoparticles to improve their dispersibility in polymers or to attach targeting ligands for biomedical applications.
Developing advanced coatings: Using silyloxiranes as adhesion promoters or cross-linkers in composite materials and protective coatings.
Fabricating sensors and electronic devices: Building up well-defined molecular layers on semiconductor surfaces to modulate their electronic properties. Research into silane-based films for optoelectronic applications has shown the importance of molecular structure on properties like the dielectric constant. researchgate.netresearchgate.net The ability to functionalize these films via the oxirane ring could lead to new materials for transistors, LEDs, and photovoltaic cells.
Table 3: Emerging Applications in Nanotechnology and Optoelectronics
| Field | Application | Role of this compound |
|---|---|---|
| Nanotechnology | Surface Functionalization of Nanoparticles | Acts as a molecular linker to attach functional groups to silica or metal oxide nanoparticles. |
| Composite Materials | Adhesion Promoter / Cross-linker | Enhances the interface between inorganic fillers (e.g., glass fibers) and organic polymer matrices. |
| Optoelectronics | Dielectric Layers / Surface Passivation | Component in thin films to tune electronic properties and passivate semiconductor surfaces. researchgate.net |
| Biosensors | Immobilization of Biomolecules | Provides a covalent attachment point for enzymes or antibodies on a sensor chip surface. |
Computational Design and Prediction of Novel Silyloxirane Reactivity
Computational chemistry provides powerful tools for understanding and predicting chemical behavior, thereby guiding experimental efforts and accelerating discovery. Future research on this compound will heavily rely on computational modeling to explore its reactivity and design new applications.
Methods like Density Functional Theory (DFT) can be used to:
Elucidate reaction mechanisms: Calculate the energy barriers for different pathways in the ring-opening of the epoxide, predicting the regioselectivity and stereoselectivity of nucleophilic attacks. researchgate.net
Predict reactivity: Model the interaction of the silyloxirane with various nucleophiles and electrophiles, identifying promising new reactions before they are attempted in the lab. nih.gov
Design novel catalysts: Simulate the binding of silyloxirane-derived ligands to metal centers to design catalysts with enhanced activity and selectivity.
Model material interfaces: Simulate the interaction of this compound with surfaces to understand the structure and properties of the resulting self-assembled monolayers, aiding in the design of new materials for electronics and nanotechnology.
This in-silico approach will minimize trial-and-error experimentation, reduce waste, and provide fundamental insights into the electronic and steric factors that govern the chemistry of silyloxiranes.
Q & A
Basic: What safety protocols are critical when handling Trimethyl(oxiran-2-yl)silane in laboratory settings?
Answer:
- PPE Requirements : Use NIOSH/EN 166-certified safety glasses, face shields, and chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and follow proper removal techniques to avoid contamination .
- Body Protection : Wear a full-body chemical suit when handling large quantities. Select equipment based on concentration and exposure risk .
- Hygiene Practices : Wash hands thoroughly before breaks and after handling. Avoid skin contact, and dispose of contaminated gloves according to hazardous waste protocols .
Basic: What synthetic routes are reported for this compound derivatives?
Answer:
Derivatives like trimethyl((phenylsulfonyl)ethynyl)silane are synthesized via:
Reaction Workup : Dry organic phases with anhydrous Na₂SO₄.
Purification : Precipitate products from Et₂O at –25°C, followed by vacuum drying .
Yield Optimization : Repeated precipitation improves purity (81% yield reported) .
Basic: How is NMR spectroscopy applied to characterize this compound derivatives?
Answer:
- ¹H/¹³C-NMR : Identify silane protons (δ 0.22 ppm for -Si(CH₃)₃) and aryl/alkynyl carbons (δ 98–142 ppm). Compare with literature spectra for validation .
- Internal Standards : Use trimethyl(phenyl)silane for quantitative ²⁹Si{¹H} NMR in hydrosilylation studies to resolve signal overlap .
Advanced: How can researchers assess the stability of this compound under non-standard conditions?
Answer:
- Experimental Design :
- Thermal Stability : Conduct differential scanning calorimetry (DSC) to detect exothermic decomposition.
- Hydrolytic Sensitivity : Expose to controlled humidity (e.g., 40–80% RH) and monitor via FTIR for Si-O bond cleavage.
- Data Gaps : Existing SDS lack reactivity data; thus, pilot studies under inert atmospheres (N₂/Ar) are recommended .
Advanced: What mechanistic insights exist for epoxide ring-opening reactions involving this compound?
Answer:
- Nucleophilic Attack : The oxirane ring undergoes nucleophilic opening (e.g., by amines or Grignard reagents), with regioselectivity influenced by steric effects of the trimethylsilyl group.
- Catalytic Pathways : Pt-based catalysts (e.g., Karstedt’s catalyst) accelerate hydrosilylation, but side reactions (e.g., β-hydride elimination) require optimization of catalyst loading .
Advanced: How can discrepancies in NMR data for silane derivatives be resolved?
Answer:
- Spectral Validation : Cross-reference ¹H/¹³C shifts with synthesized standards (e.g., trimethyl(phenyl)silane) to confirm assignments .
- Dynamic Effects : Variable-temperature NMR (e.g., –40°C to 25°C) mitigates signal broadening caused by rotational isomerism .
Advanced: What strategies optimize derivatization of this compound for functional material synthesis?
Answer:
- Functionalization Steps :
- Epoxide Activation : Treat with Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilicity.
- Crosslinking : React with diols or diamines to form Si-O or Si-N networks.
- Analytical Validation : Use GPC/SEC to monitor molecular weight distribution post-derivatization .
Advanced: What environmental exposure controls are recommended for this compound?
Answer:
- Ventilation : Use fume hoods with ≥0.5 m/s face velocity during synthesis.
- Spill Management : Absorb with vermiculite or sand; avoid water to prevent hydrolysis.
- Waste Disposal : Segregate silane waste for incineration by licensed facilities .
Advanced: How are reaction conditions optimized for hydrosilylation using this compound?
Answer:
-
Parameter Screening (based on Table ②-1-1-4-1 ):
Variable Optimal Range Impact on Yield Catalyst Loading 1–5 mol% Pt Maximizes conversion Temperature 60–80°C Reduces side reactions Solvent Toluene/THF Enhances solubility -
Kinetic Studies : Use in situ IR to track Si-H consumption rates.
Advanced: What analytical methods identify decomposition products of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
